4-(Phenylethynyl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-(Phenylethynyl)benzaldehyde and related compounds often involves strategies such as the aldol reaction, where substituent effects play a critical role in the reactivity of different benzaldehydes. For example, the aldol reaction of 4-cyanobenzaldehyde shows significantly different rates compared to 4-methoxybenzaldehyde, highlighting the influence of electronic features of substituents in these reactions (Katsuyama et al., 2013). Additionally, the Wittig reaction has been employed to prepare derivatives such as 4-(N,N-dimethylamino)phenylethyne, followed by specific elimination reactions to achieve the desired phenylethynyl benzaldehyde compounds (Rodríguez et al., 1996).
Molecular Structure Analysis
Molecular structure analysis through crystallographic, spectroscopic, and computational studies reveals detailed insights into the bonding, geometry, and interactions within 4-(Phenylethynyl)benzaldehyde. The crystal structure investigations have identified the presence of C-H...O hydrogen bonding, indicating a dimer formation linked by carbonyl and adjacent hydrogens in the solid state. Such dimerization has implications for the compound's reactivity and physical properties (Vaz et al., 2005).
Chemical Reactions and Properties
4-(Phenylethynyl)benzaldehyde participates in various chemical reactions, demonstrating a range of reactivities dependent on the substituents present. Its transformations in aldol and thiazolidine formation reactions have been analyzed, showing different reactivities when compared with simple benzaldehydes. This variance is attributed to the electronic nature of the substituents, significantly affecting the compound's behavior in synthetic pathways (Katsuyama et al., 2013).
Physical Properties Analysis
The physical properties of 4-(Phenylethynyl)benzaldehyde, such as melting points, solubility, and crystalline structure, are closely related to its molecular structure. Studies have shown that C-H...O hydrogen bonding plays a crucial role in its solid-state dimerization, affecting its melting point and solubility. These properties are critical when considering the compound for various applications in chemical synthesis and material science (Vaz et al., 2005).
Chemical Properties Analysis
The chemical properties of 4-(Phenylethynyl)benzaldehyde, including its reactivity in different chemical reactions and its behavior under various conditions, have been extensively studied. Its role as a precursor in the synthesis of biologically active intermediates highlights its importance in organic synthesis. The study of its transformations, such as in the formation of aldol and thiazolidine derivatives, reveals the influence of electronic effects and the strategic utility of the compound in synthetic chemistry (Katsuyama et al., 2013).
Scientific Research Applications
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General Information : 4-(Phenylethynyl)benzaldehyde is a chemical compound with the molecular formula C15H10O and a molecular weight of 206.24. It appears as a white to light yellow to light orange powder or crystal . This compound is sensitive to air and should be stored under inert gas .
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Applications : 4-(Phenylethynyl)benzaldehyde is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications such as material synthesis, drug discovery, and catalysis.
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Vibrational Dynamics of Crystalline 4-Phenylbenzaldehyde : In a study, periodic calculations provided a nearly one-to-one match between the calculated and observed bands in the inelastic neutron scattering (INS) spectrum of crystalline 4-phenylbenzaldehyde . This validated their assignment and corrected previous reports based on single molecule calculations .
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Thermophysical Property Datafile (IK-Cape File) for Process Simulators, e.g., Aspen Plus : This application involves the use of 4-(Phenylethynyl)benzaldehyde in process simulators like Aspen Plus. The thermophysical properties of the compound are important for accurate simulations .
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Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : This application involves the study of free radicals and thermodynamic data related to oxidation, combustion, and thermal cracking kinetics. The unique structure of 4-(Phenylethynyl)benzaldehyde may make it a useful compound in these studies .
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Quantum Tools for IR Spectra Interpretation : This application involves the use of quantum tools for interpreting IR spectra. The unique structure of 4-(Phenylethynyl)benzaldehyde may make it a useful compound in these studies .
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Thermophysical Property Datafile (IK-Cape File) for Process Simulators, e.g., Aspen Plus : This application involves the use of 4-(Phenylethynyl)benzaldehyde in process simulators like Aspen Plus. The thermophysical properties of the compound are important for accurate simulations .
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Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : This application involves the study of free radicals and thermodynamic data related to oxidation, combustion, and thermal cracking kinetics. The unique structure of 4-(Phenylethynyl)benzaldehyde may make it a useful compound in these studies .
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Quantum Tools for IR Spectra Interpretation : This application involves the use of quantum tools for interpreting IR spectra. The unique structure of 4-(Phenylethynyl)benzaldehyde may make it a useful compound in these studies .
Safety And Hazards
4-(Phenylethynyl)benzaldehyde is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
Relevant Papers The relevant papers on 4-(Phenylethynyl)benzaldehyde indicate that substituents significantly influence the reactivity of aldehyde transformations . More research is needed to fully understand the properties and potential applications of this compound.
properties
IUPAC Name |
4-(2-phenylethynyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCFYQFCFHKYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346142 | |
Record name | 4-(Phenylethynyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylethynyl)benzaldehyde | |
CAS RN |
57341-98-7 | |
Record name | 4-(Phenylethynyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57341-98-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.